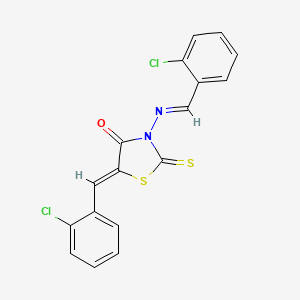

(Z)-5-(2-chlorobenzylidene)-3-((E)-(2-chlorobenzylidene)amino)-2-thioxothiazolidin-4-one

Description

Propriétés

IUPAC Name |

(5Z)-5-[(2-chlorophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2OS2/c18-13-7-3-1-5-11(13)9-15-16(22)21(17(23)24-15)20-10-12-6-2-4-8-14(12)19/h1-10H/b15-9-,20-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNQDMMWCMBXTO-ZMSCOZPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-5-(2-chlorobenzylidene)-3-((E)-(2-chlorobenzylidene)amino)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thiazolidine-2,4-dione with various aldehydes and amines. For this compound, a method involving the reaction of 2-chlorobenzaldehyde with thiazolidine-2,4-dione under basic conditions is employed. The reaction yields high purity and good yields, often confirmed through spectroscopic methods such as NMR and mass spectrometry .

Anticancer Activity

Thiazolidinone derivatives have shown promising anticancer properties across various studies. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Initial findings indicate that certain analogues exhibit significant cytotoxicity while maintaining low toxicity to normal cells .

Table 1: Cytotoxicity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 | 15.0 | Moderate activity |

| (Z)-5-(substituted benzylidene)-thiazolidinones | A549 | 20.0 | Low cytotoxicity |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Results indicate that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest that it could be a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | Effective |

| (Z)-5-(substituted benzylidene)-thiazolidinones | Escherichia coli | 64 | Moderate |

Antitubercular Activity

In vitro studies have shown that certain derivatives exhibit antitubercular activity against Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated marginal effectiveness against both M. tuberculosis and M. bovis BCG, suggesting a potential role in treating tuberculosis .

The biological activity of thiazolidinone derivatives is often attributed to their ability to interact with key cellular targets involved in cancer progression and microbial resistance. These compounds may induce apoptosis in cancer cells by modulating pathways such as those involving Bcl-XL and TNF-α . Additionally, their antimicrobial effects may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

- Anticancer Study : A recent study examined the effects of various thiazolidinone derivatives on MCF-7 cells, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity due to increased lipophilicity and better membrane permeability .

- Antimicrobial Efficacy : In a comparative study, several thiazolidinone derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that modifications to the benzylidene moiety significantly influenced the antimicrobial potency, highlighting structure-activity relationships crucial for drug development .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit notable antimicrobial properties. Studies have shown that (Z)-5-(2-chlorobenzylidene)-3-((E)-(2-chlorobenzylidene)amino)-2-thioxothiazolidin-4-one demonstrates effectiveness against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, inhibiting their activity and leading to cell death.

Anticancer Potential

Thiazolidinones have been studied for their anticancer effects, with some derivatives showing cytotoxicity against cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Properties

The compound's thiazolidinone core is associated with anti-inflammatory activity. Research suggests that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Structural Insights

The crystal structure of this compound reveals important information about its conformation and interactions. The compound adopts a non-planar conformation, which is crucial for its biological activity. The dihedral angles between the different rings influence the compound's reactivity and interaction with biological targets.

Table 1: Crystal Structure Data

| Parameter | Value |

|---|---|

| Space Group | P1̅ |

| a (Å) | 4.4065(7) |

| b (Å) | 12.326(2) |

| c (Å) | 13.399(2) |

| β (°) | 96.032(6) |

| Volume (ų) | 718.2(2) |

Case Study 1: Antimicrobial Efficacy

A study conducted by Barakat et al. examined the antimicrobial properties of various thiazolidinone derivatives, including the target compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Analyse Des Réactions Chimiques

Knoevenagel Condensation for Core Formation

The synthesis of this compound involves a Knoevenagel condensation between 2-chlorobenzaldehyde and 2-thioxothiazolidin-4-one under reflux conditions. This reaction forms the benzylidene-substituted thiazolidinone scaffold .

This step introduces the (Z)-configuration at the benzylidene position, confirmed by NMR and X-ray crystallography .

Alkylation of the Thioxo Group

The 2-thioxo group undergoes alkylation with iodomethane to form (Z)-5-(2-chlorobenzylidene)-2-(methylthio)thiazol-4(5H)-one .

| Reaction Parameter | Value |

|---|---|

| Reagent | Iodomethane (CH₃I) |

| Base | Triethylamine or potassium carbonate |

| Solvent | Methanol or water |

| Reaction Time | 3 min (ultrasound) to 1 h (conventional) |

| Yield | 72–99% |

This reaction replaces the thiol sulfur with a methylthio group, enhancing electrophilicity for subsequent nucleophilic substitutions .

Nucleophilic Substitution with Amino Acids

The methylthio derivative reacts with amino acids (e.g., L-alanine, L-cysteine) under basic conditions to form (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid derivatives .

These substitutions retain the (Z)-configuration while introducing chiral centers for biological activity .

Electrophilic Aromatic Substitution

The 2-chlorobenzylidene moiety participates in electrophilic substitutions. For example:

-

Nitration : Reacts with nitric acid to introduce nitro groups at the benzene ring’s para position .

-

Sulfonation : Forms sulfonic acid derivatives under concentrated H₂SO₄ .

Biological Activity via Enzyme Interactions

While not a classical chemical reaction, the compound’s thiazolidin-4-one core interacts with biological targets:

-

Antimicrobial Activity : Disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

-

Anticancer Activity : Induces apoptosis in cancer cells by modulating AKT/mTOR and VEGF pathways .

| Biological Target | Activity (IC₅₀) | Reference |

|---|---|---|

| MCF-7 Breast Cancer Cells | 1.27–1.50 µM | |

| Escherichia coli | MIC = 8 µg/mL |

Stability and Degradation

The compound exhibits stability in polar aprotic solvents (e.g., DMSO) but degrades under:

-

Acidic Conditions : Protonation of the thioxo group leads to ring-opening.

-

UV Light : Photoisomerization of the benzylidene double bond from Z to E configuration .

Key Research Findings

-

Ultrasound vs. Conventional Synthesis : Ultrasound irradiation reduces reaction times from hours to minutes (e.g., 3 min vs. 1 h for amino acid substitutions) .

-

Solvent Impact : Water outperforms methanol or DCM in nucleophilic substitutions due to better solubility of ionic intermediates .

-

Configuration Stability : The (Z)-benzylidene configuration is critical for maintaining bioactivity; isomerization reduces potency .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations :

- The target compound’s dual chlorobenzylidene groups contrast with analogs like 6j (4-nitrophenylamino) and the indolin-3-ylidene derivative , which have distinct electronic profiles. Chlorine’s electron-withdrawing nature may enhance stability and receptor binding compared to methyl or hydroxyl groups .

- Synthesis of analogs typically involves Knoevenagel condensation or Aldol reactions under reflux with acetic acid and sodium acetate . The target compound likely follows a similar pathway but requires precise stereochemical control for the (Z) and (E) configurations.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

| Compound Name | $ ^1H $-NMR (δ ppm) | $ ^{13}C $-NMR (δ ppm) | IR (cm$ ^{-1} $) |

|---|---|---|---|

| Target Compound | Not reported in evidence | Not reported | Not reported |

| (Z)-5-(2-Chlorobenzylidene)-2-((4-Nitrophenyl)Amino)Thiazol-4(5H)-One (6j) | 6.64–6.66 (d, 2H, Ar–CH), 7.32–7.34 (m, 4H), 7.92 (s, 1H, =CH), 8.00–8.02 (d, 2H) | 114.5, 124.7, 126.9, 127.6, 129.3, 129.6, 132.3 | 3010 (NH), 1710 (C=O), 1591 (C=C) |

| 5-[(Z)-5-Chloro-2-Oxoindolin-3-Ylidene]-3-{(E)-[(4-Hydroxyphenyl)Imino]Methyl}-2-Thioxothiazolidin-4-One | 6.94–8.75 (aromatic H + imine H) | Not reported | Not reported |

Key Observations :

- The =CH proton in analogs like 6j appears at ~7.92 ppm, consistent with (Z)-configured benzylidene groups . The target compound’s imine proton (from the (E)-configured amino group) would likely resonate upfield compared to nitro-substituted analogs.

- IR spectra for rhodanine derivatives universally show C=O (~1710 cm$ ^{-1} $) and C=S (~1144 cm$ ^{-1} $) stretches .

Table 3: Bioactivity Comparison

Key Observations :

- The target compound’s dual chloro-substitution may enhance antimicrobial or anticancer activity compared to methyl or nitro-substituted analogs, as chlorine often improves lipophilicity and membrane penetration .

- Analogs with nitro groups (e.g., 6j) show strong antibacterial effects, while hydroxyl-substituted derivatives (e.g., ) may exhibit antioxidant properties .

Q & A

Q. What are the optimal synthetic routes for (Z)-5-(2-chlorobenzylidene)-3-((E)-(2-chlorobenzylidene)amino)-2-thioxothiazolidin-4-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves condensation of a thioxothiazolidinone precursor with substituted benzaldehydes under basic conditions. For example, similar compounds are synthesized by refluxing 3-(substituted phenyl)-2-thioxothiazolidin-4-one with 2-chlorobenzaldehyde in ethanol/methanol using NaOH/KOH as a base . Optimization requires varying:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance yield compared to ethanol.

- Catalyst : Ammonium acetate can accelerate imine formation in analogous reactions .

- Temperature : Reflux conditions (70–80°C) are typical, but microwave-assisted synthesis could reduce time .

Monitor progress via TLC and characterize intermediates using / NMR.

Q. How can the stereochemical configuration (Z/E) of the benzylidene groups be confirmed experimentally?

- Methodological Answer : Use NOESY NMR to detect spatial proximity between protons on the benzylidene aromatic ring and the thiazolidinone core. For example, in (Z)-isomers, the benzylidene proton shows coupling with the thioxo group’s sulfur neighbor, confirmed by - HMBC correlations . X-ray crystallography is definitive; refine structures using SHELXL (e.g., C–H···S/S···π interactions validate stereochemistry) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- IR : Confirm thioxo (C=S) stretch near 1200–1250 cm and C=O at ~1700 cm .

- NMR : Aromatic proton splitting patterns distinguish substituent positions (e.g., 2-chloro vs. 4-chloro benzylidene). Discrepancies in integration may arise from tautomerism; use variable-temperature NMR to assess dynamic equilibrium .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragments (e.g., loss of Cl or S atoms) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and validate experimental data?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to optimize geometry and compute HOMO-LUMO gaps, correlating with UV-Vis absorption spectra .

- Compare calculated bond lengths/angles with X-ray data (e.g., C=S bond length ~1.65 Å experimentally vs. 1.63 Å computationally) .

- Use the Colle-Salvetti correlation-energy functional to model electron density and local kinetic energy, critical for understanding charge-transfer interactions .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/S) in the crystal lattice. For example, >10% contribution from Cl···H contacts suggests halogen bonding .

- Thermal Motion Corrections : Apply TLS (translation-libration-screw) models in SHELXL refinement to account for disordered regions .

- Multi-Conformer Models : Use PLATON to check for missed symmetry or twinning .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Replace 2-chlorobenzylidene with electron-withdrawing groups (e.g., NO) to modulate antibacterial activity. Analogous compounds show MIC values <10 µg/mL against S. aureus .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and HOMO energy. Validate with in vitro assays (e.g., MTT for cytotoxicity) .

- Docking Studies : Target hemoglobin subunits (PDB: 1HHO) to predict binding affinity, as thioxothiazolidinones disrupt heme iron coordination .

Q. What experimental designs mitigate aggregation or solubility issues in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Dynamic Light Scattering (DLS) : Confirm nanoparticle formation if aggregates persist.

- Proteolytic Stability Assays : Incubate with liver microsomes to assess metabolic degradation pathways .

Q. How are reaction mechanisms (e.g., oxidation of the thioxo group) elucidated using kinetic studies?

- Methodological Answer :

- Cyclic Voltammetry : Measure oxidation potentials (e.g., thioxo → sulfoxide at +0.8 V vs. Ag/AgCl) .

- Isotopic Labeling : Track in mass spectra to confirm sulfur oxidation products.

- Kinetic Profiling : Use pseudo-first-order conditions with excess HO; monitor via UV-Vis at 250 nm (sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.